molecular formula C19H11N3OS2 B608346 KIN1148

KIN1148

Cat. No.: B608346
M. Wt: 361.4 g/mol
InChI Key: YAISOECYKYATLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KIN1148 is a small-molecule agonist of interferon regulatory factor 3 (IRF3) . It has garnered attention as an influenza vaccine adjuvant due to its ability to enhance flu vaccine efficacy . Now, let’s explore its various aspects:

Scientific Research Applications

KIN1148’s applications extend beyond influenza vaccines:

    Immunology: It modulates immune responses, making it relevant for vaccine development.

    Viral Infections: Its RIG-I agonist properties may have broader antiviral applications.

    Therapeutics: Researchers explore its potential in treating immune-related disorders.

Biochemical Analysis

Biochemical Properties

KIN1148 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It directly interacts with RIG-I (retinoic acid-inducible gene I) in biochemical assays and cells, signaling for innate immune gene induction in a RIG-I-dependent manner . Additionally, this compound induces a pattern of gene expression resembling infection with Sendai virus (an RNA virus that activates RIG-I) and by transfection of polyU/UC (a RIG-I-specific RNA) . This interaction highlights the compound’s ability to modulate the immune response effectively.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces dose-dependent nuclear translocation of IRF3 in PH5CH8 cells and specific activation of IRF3-responsive promoters . Furthermore, this compound elicits greater induction of endogenous IRF3-dependent ISG54 and OASL expression in PH5CH8 cells . These cellular effects demonstrate the compound’s ability to influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its role as an IRF3 agonist. It induces the dose-dependent nuclear translocation of IRF3 and specific activation of IRF3-responsive promoters . This compound also binds to RIG-I, driving RIG-I self-oligomerization and downstream signaling activation in an RNA- and ATP-independent manner . This mechanism of action highlights the compound’s ability to modulate the immune response at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, showing that it remains stable at -20°C for up to three years and at 4°C for up to two years . Long-term effects on cellular function observed in in vitro and in vivo studies indicate that this compound provides sustained protection against viral infections and enhances the immune response .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound enhances the efficacy of existing influenza vaccines through a balanced immune response while using lower vaccine doses . The compound provides a >15-fold dose-sparing effect, maximizing the crucial supply of influenza split vaccines . High doses may lead to toxic or adverse effects, which require careful consideration in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to the IRF3 (RIG-I-like receptor) pathway. It induces the dose-dependent nuclear translocation of IRF3 in PH5CH8 cells and specific activation of IRF3-responsive promoters . This interaction with the IRF3 pathway highlights the compound’s role in modulating the immune response and enhancing vaccine efficacy.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It induces dose-dependent nuclear translocation of IRF3 and specific activation of IRF3-responsive promoters . This transport and distribution mechanism ensures that this compound effectively reaches its target sites within cells and tissues.

Subcellular Localization

The subcellular localization of this compound involves its targeting to specific compartments or organelles within cells. It induces dose-dependent nuclear translocation of IRF3 in PH5CH8 cells . This localization is crucial for the compound’s activity and function, ensuring that it effectively modulates the immune response at the subcellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: The specific synthetic routes for KIN1148 are not widely documented in the public domain. it is synthesized through chemical processes that lead to its unique structure. Researchers have likely optimized these routes to achieve high yields and purity.

Industrial Production Methods: Unfortunately, detailed information about industrial-scale production methods for this compound remains proprietary. Industrial production typically involves large-scale synthesis, purification, and quality control to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions: KIN1148 is known to directly bind to RIG-I (retinoic acid-inducible gene I) in a noncanonical fashion. This interaction activates IRF3 and NF-κB , leading to downstream effects . While specific reactions are not explicitly described, its involvement in immune signaling pathways suggests complex interactions.

Common Reagents and Conditions: The specific reagents and conditions used in this compound’s synthesis and activation pathways are not publicly disclosed. understanding its binding to RIG-I provides insights into potential molecular interactions.

Major Products: this compound’s primary role lies in enhancing immune responses, particularly in the context of influenza vaccination. Its major products are the activation of immune cells, including dendritic cells (DCs), and subsequent T cell activation .

Comparison with Similar Compounds

While KIN1148’s uniqueness is well-established, direct comparisons with similar compounds are limited. Further research may reveal additional analogs or related molecules.

Properties

IUPAC Name

N-([1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N3OS2/c23-18(13-6-5-11-3-1-2-4-12(11)9-13)22-19-21-14-7-8-15-16(17(14)25-19)20-10-24-15/h1-10H,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAISOECYKYATLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC4=C(S3)C5=C(C=C4)SC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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